molecular formula C9F18O B14148128 1,1,1,4,4,5,6,6,6-Nonafluoro-2,2,5-tris(trifluoromethyl)hexan-3-one CAS No. 88995-86-2

1,1,1,4,4,5,6,6,6-Nonafluoro-2,2,5-tris(trifluoromethyl)hexan-3-one

Katalognummer: B14148128
CAS-Nummer: 88995-86-2
Molekulargewicht: 466.07 g/mol
InChI-Schlüssel: ILNVLVVNPNPIJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,1,4,4,5,6,6,6-Nonafluoro-2,2,5-tris(trifluoromethyl)hexan-3-one is a fluorinated organic compound with the molecular formula C₉F₁₈O. It is known for its high degree of fluorination, which imparts unique chemical and physical properties. This compound is often used in various scientific and industrial applications due to its stability and reactivity.

Vorbereitungsmethoden

The synthesis of 1,1,1,4,4,5,6,6,6-Nonafluoro-2,2,5-tris(trifluoromethyl)hexan-3-one typically involves the fluorination of precursor compounds. One common method is the reaction of hexafluoropropene with trifluoromethyl ketone under controlled conditions. Industrial production methods may involve the use of specialized fluorinating agents and catalysts to achieve high yields and purity.

Analyse Chemischer Reaktionen

1,1,1,4,4,5,6,6,6-Nonafluoro-2,2,5-tris(trifluoromethyl)hexan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of perfluorinated carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of partially fluorinated alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles such as amines or thiols.

Wissenschaftliche Forschungsanwendungen

1,1,1,4,4,5,6,6,6-Nonafluoro-2,2,5-tris(trifluoromethyl)hexan-3-one is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a solvent for fluorinated compounds.

    Biology: The compound is studied for its potential use in biological imaging and as a probe for studying fluorinated biomolecules.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a contrast agent in medical imaging.

    Industry: The compound is used in the production of fluorinated polymers and as a specialty solvent in various industrial processes.

Wirkmechanismus

The mechanism of action of 1,1,1,4,4,5,6,6,6-Nonafluoro-2,2,5-tris(trifluoromethyl)hexan-3-one involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to changes in the electronic properties of the target molecules, affecting their reactivity and stability. The compound’s unique structure allows it to participate in various chemical pathways, making it a versatile tool in scientific research.

Vergleich Mit ähnlichen Verbindungen

1,1,1,4,4,5,6,6,6-Nonafluoro-2,2,5-tris(trifluoromethyl)hexan-3-one can be compared with other fluorinated compounds such as:

    Hexafluoropropene: A simpler fluorinated compound used in similar applications but with different reactivity.

    Perfluorooctanoic acid: Known for its use in industrial applications, but with different environmental and health impacts.

    Trifluoromethyl ketone: A precursor in the synthesis of the compound, with distinct chemical properties.

The uniqueness of this compound lies in its high degree of fluorination and the resulting chemical stability and reactivity, making it a valuable compound in various fields of research and industry.

Eigenschaften

CAS-Nummer

88995-86-2

Molekularformel

C9F18O

Molekulargewicht

466.07 g/mol

IUPAC-Name

1,1,1,4,4,5,6,6,6-nonafluoro-2,2,5-tris(trifluoromethyl)hexan-3-one

InChI

InChI=1S/C9F18O/c10-3(11,4(12,8(22,23)24)9(25,26)27)1(28)2(5(13,14)15,6(16,17)18)7(19,20)21

InChI-Schlüssel

ILNVLVVNPNPIJE-UHFFFAOYSA-N

Kanonische SMILES

C(=O)(C(C(F)(F)F)(C(F)(F)F)C(F)(F)F)C(C(C(F)(F)F)(C(F)(F)F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.